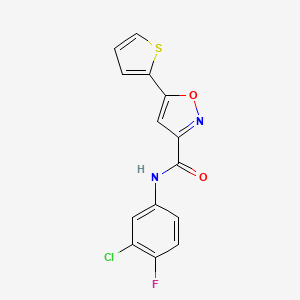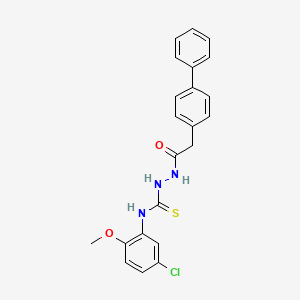![molecular formula C15H10Cl3F3N2O B4840277 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dichlorobenzyl)urea](/img/structure/B4840277.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dichlorobenzyl)urea
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dichlorobenzyl)urea, commonly known as Diuron, is an herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low cost. In
作用機序
Diuron works by inhibiting photosynthesis in plants. It prevents the plant from producing the energy it needs to grow, ultimately leading to the death of the plant. Diuron binds to the D1 protein in the photosystem II complex, which is responsible for converting light energy into chemical energy. By binding to this protein, Diuron prevents the plant from producing ATP and NADPH, which are essential for photosynthesis.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects on living organisms. It can affect the growth of plants, reduce the diversity of soil microorganisms, and have toxic effects on aquatic organisms. In humans, Diuron has been linked to an increased risk of cancer and other health problems.
実験室実験の利点と制限
Diuron is a widely used herbicide in laboratory experiments due to its low cost and effectiveness. However, it is important to note that Diuron can have toxic effects on living organisms and can contaminate the environment. Researchers must take precautions when working with Diuron to ensure that it does not have negative impacts on their experiments or the environment.
将来の方向性
There are several future directions for research on Diuron. One area of research could focus on developing alternative herbicides that are less toxic to the environment and living organisms. Another area of research could investigate the potential health effects of long-term exposure to Diuron in humans. Additionally, researchers could study the impact of Diuron on the soil microbiome and its potential to affect soil health. Finally, researchers could investigate the potential for Diuron to be used in combination with other herbicides to increase its effectiveness in controlling weed growth.
科学的研究の応用
Diuron is widely used in scientific research to study the effects of herbicides on the environment and living organisms. It is used to investigate the impact of herbicides on soil microorganisms, plants, and aquatic organisms. Diuron is also used to study the effects of herbicides on human health.
特性
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(3,4-dichlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3F3N2O/c16-10-3-1-8(5-12(10)18)7-22-14(24)23-13-6-9(15(19,20)21)2-4-11(13)17/h1-6H,7H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQDSSMHQJBDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl N-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-beta-alaninate](/img/structure/B4840216.png)
![4-methyl-3-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4840223.png)
![2-[(4-chlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4840230.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-4-phenoxybutanamide](/img/structure/B4840231.png)
![4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4840232.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4840239.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4840240.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840241.png)
![4-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4840246.png)
![2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4840253.png)
![1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840270.png)
![ethyl 4-cyano-3-methyl-5-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B4840272.png)